Ferutinin

Vue d'ensemble

Description

Ferutinin is a naturally occurring plant-derived compound that has been studied for its potential therapeutic benefits. This compound is a non-toxic, non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action that is distinct from other NSAIDs. This compound has been studied for its potential to treat a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In addition, this compound has been studied for its potential to reduce oxidative stress and its ability to modulate the immune system. In

Applications De Recherche Scientifique

Potentiel antioxydant

La Ferutinin présente des propriétés antioxydantes significatives, qui sont essentielles pour protéger les cellules des dommages causés par le stress oxydatif. Cette activité est bénéfique pour prévenir diverses maladies où le stress oxydatif joue un rôle essentiel, comme les troubles neurodégénératifs, les maladies cardiovasculaires et certains types de cancer .

Activité phytoestrogénique

En tant que phytoestrogène naturel, la this compound peut imiter l'action des œstrogènes dans l'organisme. Cette propriété est particulièrement utile dans le traitement des symptômes de la ménopause, de l'ostéoporose et d'autres affections associées à une carence en œstrogènes. Il est important de noter que la régulation phytoestrogénique de la this compound est dépourvue des effets secondaires typiques liés à la thérapie œstrogénique .

Effets anti-inflammatoires

Les effets anti-inflammatoires de la this compound en font un agent thérapeutique potentiel pour les maladies inflammatoires. En modulant les voies inflammatoires, la this compound peut contribuer au traitement des affections inflammatoires chroniques, telles que l'arthrite et la maladie inflammatoire de l'intestin .

Activité antiproliférative et cytotoxique

Il a été démontré que la this compound possède des effets antiprolifératifs et cytotoxiques, en particulier sur les cellules cancéreuses. Elle induit la mort cellulaire de manière dose-dépendante et cellulaire, ce qui suggère son utilisation potentielle comme agent anticancéreux. Cette application est importante dans le développement de nouvelles thérapies contre le cancer .

Cardioprotection

Des études récentes ont exploré le rôle protecteur de la this compound contre la cardiotoxicité induite par des médicaments chimiothérapeutiques comme la Doxorubicine. Les propriétés antioxydantes de la this compound peuvent contribuer à atténuer les dommages myocardiques, offrant une voie prometteuse pour réduire les effets secondaires cardiaques des traitements contre le cancer .

Modulation du cycle cellulaire

La this compound a été évaluée pour sa capacité à moduler le cycle cellulaire, qui est un processus fondamental de la prolifération cellulaire et du développement du cancer. En influençant le cycle cellulaire, la this compound pourrait être utilisée pour contrôler la croissance cellulaire anormale et prévenir la progression du cancer .

Mécanisme D'action

Target of Action

Ferutinin, a terpenoid isolated from the plant Ferula tenuisecta , primarily targets the mitochondrial membrane and estrogen receptors ERα and ERβ . It increases the permeability of artificial and cellular membranes to Ca2+ ions , leading to apoptotic cell death in various cell lines in a mitochondria-dependent manner . It also acts as an agonist to estrogen receptor ERα and both an agonist and antagonist to estrogen ERβ-receptor .

Mode of Action

This compound interacts with its targets in a dose-dependent manner . At concentrations of 5–27 µM, it decreases state 3 respiration and the acceptor control ratio . Alone, it dose-dependently dissipates membrane potential . In the presence of Ca2+ ions, it induces considerable depolarization of the inner mitochondrial membrane and permeability transition pore formation .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates mitochondrial membrane Ca2+ permeability , which leads to membrane depolarization, permeability transition pore formation, and respiration uncoupling . It also induces the expression of the transcription factor Kruppel-like factor 2 (KLF2) and autophagy-related molecules .

Pharmacokinetics

It is known that the compound’s effects are dose-dependent .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It produces apoptotic cell death in different cell lines in a mitochondria-dependent manner . It also stimulates osteoblast differentiation via induction of KLF2-mediated autophagy/mitophagy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a solvent in the membrane can affect the formation of complexes between this compound and Ca2+ ions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

The safety data sheet of Ferutinin suggests that it should be used only for research and development use by, or directly under the supervision of, a technically qualified individual . It recommends the use of safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ferutinin shows strong agonist property for nuclear estrogen receptor alpha (ERα) . It interacts with these receptors on bone cells, influencing bone mass either directly or indirectly by influencing calcium regulatory hormones and cytokines .

Cellular Effects

This compound has been shown to have significant effects on bone cells, particularly osteoblasts and osteoclasts, which are estrogen-receptive cells . It influences cell function by maintaining a balance between the activity of these cells, thus preventing bone loss caused by estrogen deficiency .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the estrogen receptors on bone cells . This binding influences the activity of these cells, leading to a balance between bone resorption and bone formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to prevent osteoporosis caused by severe estrogen deficiency in ovariectomized rats . The effects of this compound on bone mass were found to be similar to, and in some cases even stronger than, those of estradiol benzoate .

Dosage Effects in Animal Models

Different doses of this compound have been studied in ovariectomized rats . It was found that a dose of 2 mg/kg was more effective than lower doses in preventing bone loss caused by estrogen deficiency .

Metabolic Pathways

This compound is involved in the metabolic pathways related to bone mass regulation . It interacts with estrogen receptors on bone cells, influencing the balance between bone resorption and bone formation .

Propriétés

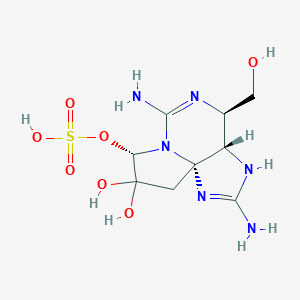

IUPAC Name |

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSHNJQMYORNJI-YUVXSKOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961947 | |

| Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41743-44-6 | |

| Record name | Ferutinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxy-6-(4-oxybezoyloxy)dauc-8,9-en | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Ferutinin?

A1: this compound exhibits a multifaceted mechanism of action, interacting with various biological targets. One prominent mechanism involves its interaction with estrogen receptors (ERs), particularly ERα. [, ] this compound acts as an agonist at ERα, mimicking the effects of estrogen. [, , , , ] It also displays Ca2+ ionophoretic properties, facilitating calcium influx into cells, which can trigger downstream signaling pathways. [, ]

Q2: How does this compound affect bone metabolism?

A2: this compound demonstrates promising effects on bone metabolism, particularly in the context of osteoporosis. Studies using ovariectomized rat models, a common model for postmenopausal osteoporosis, have shown that this compound administration can prevent and even recover bone loss. [, ] These effects are attributed, at least in part, to its estrogenic activity, mimicking the bone-protective effects of estrogen. [, ]

Q3: Does this compound induce apoptosis?

A3: Yes, this compound has been shown to induce apoptosis in various cell types, including cancer cells and human red blood cells (erythrocytes). [, , ] In erythrocytes, this compound triggers a process known as eryptosis/erythroptosis, characterized by membrane permeabilization, calcium influx, and caspase-3 activation. [] While calcium influx plays a role, it is not the sole mediator of this compound-induced eryptosis. []

Q4: How does this compound interact with mitochondria?

A4: this compound demonstrates interesting interactions with mitochondria. While it can induce mitochondrial permeability transition pore (mPTP) opening in cardiomyocytes, this effect is not dependent on cyclophilin D (CypD), a key regulator of mPTP opening. [] this compound's ionophoric properties allow it to transport calcium into mitochondria, potentially contributing to mPTP opening. [, ] Additionally, this compound exhibits protonophoric-like properties at low concentrations, lowering the mitochondrial membrane potential and affecting oxidative phosphorylation. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C22H30O4 and a molecular weight of 358.47 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Various spectroscopic techniques are employed to characterize this compound, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). NMR provides insights into the compound's structure and conformation. [] IR spectroscopy helps identify functional groups and their interactions. [] MS is used to determine the molecular weight and fragmentation patterns. [, ]

Q7: What is known about the stability of this compound?

A7: this compound exhibits varying stability depending on the environmental conditions. It degrades relatively slowly at physiological pH (7.4) compared to acidic or basic conditions. [] Importantly, this compound demonstrates good stability in human plasma, attributed to its binding to human serum albumin (HSA). [] This binding also influences the interaction of HSA with other molecules like bilirubin. []

Q8: Are there any formulation strategies to improve this compound's stability or bioavailability?

A8: While specific formulation strategies for this compound have not been extensively reported in the provided research, its stability in human plasma due to HSA binding suggests a potential avenue for exploration. [] Formulations that enhance or mimic this interaction could improve its stability and bioavailability. Further research is needed to investigate and optimize delivery systems for this compound.

Q9: Do modifications to the acyl moiety of this compound influence its activity?

A9: Yes, modifications to the acyl moiety of this compound play a crucial role in its activity. The presence of a p-hydroxybenzoyl group is essential for estrogenic activity in yeast screens. [] Homologation or vinylation of this group diminishes activity, as does methylation of the p-hydroxyl substituent or the introduction of oxygen functions on adjacent carbons. [] These findings highlight the specific structural requirements for this compound's interaction with estrogen receptors.

Q10: What cell-based assays are used to study this compound's activity?

A10: Researchers utilize various cell-based assays to investigate this compound's effects. These include the MTT assay, which measures cell viability and proliferation, [, , , , ] and the comet assay, which assesses DNA damage. [] Additionally, flow cytometry is used to analyze cell cycle progression and apoptosis, [, ] while fluorescence microscopy helps visualize cellular changes. []

Q11: What are the potential applications of this compound based on its in vitro and in vivo activities?

A11: this compound's diverse biological activities suggest several potential applications:

- Osteoporosis treatment: Its estrogenic properties and positive effects on bone metabolism in ovariectomized rat models make it a potential therapeutic candidate for preventing and treating osteoporosis. [, ]

- Anticancer agent: this compound exhibits cytotoxic and apoptosis-inducing effects on various cancer cell lines, including breast, bladder, and colon cancer cells, suggesting its potential as an anticancer agent. [, , ]

- Antimicrobial agent: this compound and some of its analogues demonstrate antibacterial and antifungal activity against a range of microorganisms, highlighting their potential as antimicrobial agents. [, , ]

- Anti-inflammatory agent: Some studies suggest that this compound possesses anti-inflammatory properties, although further research is needed to fully elucidate its mechanisms and potential in this area. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)